[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol

asymmetric synthesis chiral auxiliary enantiomeric purity

[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol (CAS 675129-97-2) is a chiral, non-racemic 1,2-oxazolidine (isoxazolidine) derivative bearing three phenyl substituents and a primary hydroxymethyl group at the 5-position. With a molecular formula of C22H21NO2 and a molecular weight of 331.42 g/mol, this compound exists as a single, defined stereoisomer with (3R,5S) absolute configuration, making it distinct from racemic or diastereomeric mixtures commonly encountered in the oxazolidine class.

Molecular Formula C22H21NO2
Molecular Weight 331.4 g/mol
CAS No. 675129-97-2
Cat. No. B12885794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol
CAS675129-97-2
Molecular FormulaC22H21NO2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1C(N(OC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21NO2/c24-17-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)23(25-22)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,22-/m1/s1
InChIKeyRYBFCGKGGOWHNN-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol (CAS 675129-97-2) – A Structurally Defined Chiral Isoxazolidine Building Block for Asymmetric Synthesis


[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol (CAS 675129-97-2) is a chiral, non-racemic 1,2-oxazolidine (isoxazolidine) derivative bearing three phenyl substituents and a primary hydroxymethyl group at the 5-position [1]. With a molecular formula of C22H21NO2 and a molecular weight of 331.42 g/mol, this compound exists as a single, defined stereoisomer with (3R,5S) absolute configuration, making it distinct from racemic or diastereomeric mixtures commonly encountered in the oxazolidine class [2]. It is classified as a chiral auxiliary and chiral ligand precursor, valued for its rigid heterocyclic scaffold, which can enforce facial selectivity in asymmetric transformations [3]. The compound is insoluble in water and soluble in benzene and chloroform, a solubility profile that facilitates its use in non-aqueous asymmetric reaction conditions .

1
Defined (3R,5S) stereochemistry Single enantiomer for asymmetric induction
2
5-Hydroxymethyl functional handle Enables derivatization, immobilization, or linker attachment
3
Non-aqueous reaction compatibility Water-insoluble, soluble in benzene and chloroform

Why Unqualified Substitution of [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol Risks Stereochemical and Functional Compromise


The (3R,5S) absolute configuration of [(3R,5S)-2,3,5-triphenyl-1,2-oxazolidin-5-yl]methanol is integral to its function as a chiral controller; substituting this single stereoisomer with the racemic or diastereomeric analog 2,3,5-triphenylisoxazolidine (CAS 13787-96-7, lacking both stereochemical definition and the hydroxymethyl functional handle) would eliminate the stereodifferentiating environment required for asymmetric induction . Furthermore, the presence of the 5-hydroxymethyl group distinguishes this compound from simple triphenylisoxazolidines by enabling covalent attachment to substrates, resins, or catalyst scaffolds—a derivatization capability absent in the unfunctionalized parent ring system [1]. Generic substitution of one oxazolidine scaffold for another without matching stereochemistry, substitution pattern, and functional-group availability can lead to erosion or complete loss of enantioselectivity in the target transformation, as documented for related chiral oxazolidine auxiliaries where minor structural variations caused >50% reduction in diastereomeric excess [2].

Target: (3R,5S) single enantiomer
Racemic 2,3,5-triphenylisoxazolidine
Stereochemical definition lost; asymmetric induction may fail
Target: 5-CH₂OH present
2,3,5-Triphenylisoxazolidine (no OH)
No derivatization/immobilization handle; attachment not possible

Quantitative Differentiation Evidence: [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol vs. Nearest Structural Analogs


Stereochemical Integrity: Single (3R,5S) Enantiomer vs. Racemic 2,3,5-Triphenylisoxazolidine

The target compound is supplied as a single, defined (3R,5S) stereoisomer, as confirmed by its InChI Key (RYBFCGKGGOWHNN-FGZHOGPDSA-N), which encodes the absolute configuration at both C-3 and C-5 [1]. In contrast, the closest structural analog, 2,3,5-triphenylisoxazolidine (CAS 13787-96-7), is available only as a racemic or stereochemically undefined mixture with an InChI Key that lacks stereochemical descriptors . The presence of a single enantiomer is a prerequisite for chiral auxiliary applications; racemic mixtures would produce equimolar amounts of diastereomeric products, effectively nullifying asymmetric induction [2].

Stereochemical Identity
Head-to-head
InChI encodes (3R,5S); racemate lacks stereodescriptors
Only single enantiomer enables chirality transfer
Racemate cannot support asymmetric induction
asymmetric synthesis chiral auxiliary enantiomeric purity

Functional Handle Availability: 5-Hydroxymethyl Group vs. Non-Functionalized 2,3,5-Triphenylisoxazolidine

The target compound contains a primary hydroxyl group at the C-5 position (molecular formula C22H21NO2, MW 331.42 g/mol), which provides a covalent attachment point for immobilization on solid supports, linkage to substrates, or conversion to leaving groups (e.g., tosylate, mesylate) for further elaboration [1]. The comparator 2,3,5-triphenylisoxazolidine (C21H19NO, MW 301.38 g/mol) lacks this oxygen functionality, rendering it incapable of similar derivatization . The additional mass of 30.04 g/mol corresponds to the CH2O unit and enables strategies for auxiliary recovery and recycling that are unavailable with the non-functionalized parent ring system [2].

Functional Handle
Head-to-head
5-CH₂OH present vs. no oxygen substituent at C-5
Hydroxymethyl enables immobilization and derivatization
Non-functionalized analog lacks this capability
derivatization solid-phase synthesis chiral auxiliary recovery

Solubility Profile: Non-Aqueous Reaction Compatibility vs. Water-Soluble Oxazolidine Analogs

The target compound is reported to be insoluble in water and soluble in benzene and chloroform . This solubility profile contrasts with that of simpler oxazolidine methanols such as (S)-3-tert-butyl-2-phenyloxazolidin-5-yl)methanol (C14H21NO2, MW 235.33), which exhibits partial water solubility due to its lower molecular weight and reduced aromatic content . The high lipophilicity (three phenyl rings) of the target compound ensures preferential partitioning into organic phases, a property that is advantageous for asymmetric reactions conducted under strictly anhydrous conditions or in biphasic systems where water can quench organometallic reagents [1].

Solubility Profile
Cross-study comparable
Water-insoluble; soluble in benzene/chloroform vs. partial water solubility for tert-butyl analog
Supports anhydrous reaction control
Preferentially partitions into organic phase
reaction medium compatibility organic solvent solubility biphasic catalysis

Purity Specification: 97% Assay vs. Typical Technical-Grade Oxazolidine Purity of 90–95%

The target compound is commercially catalogued at a minimum purity of 97% . In comparison, the racemic analog 2,3,5-triphenylisoxazolidine (CAS 13787-96-7) is typically offered at 95% purity or as a technical-grade mixture without quantified assay values . For chiral auxiliary applications, particularly those conducted on a multi-gram scale, the presence of uncharacterized impurities at ≥3% can introduce byproducts that complicate product isolation and reduce consistency across synthetic batches. A 2-percentage-point increase in purity (95% → 97%) corresponds to a 40% reduction in total impurity load (5% → 3%), a non-trivial improvement for preparative-scale asymmetric synthesis [1].

Purity Assay
Direct comparison
97% vs. 95% (40% reduction in total impurities)
Higher purity reduces impurity carryover
Critical for multi-step chiral synthesis
chemical purity quality control reproducibility

Class-Level Performance: Oxazolidine Methanol Scaffolds as Catalysts in Diethylzinc Additions

Chiral 1,3-oxazolidinyl methanols, as a structural class that includes the target compound, have been demonstrated to function as highly efficient chiral catalysts in the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols with enantiomeric excesses (ee) reaching 90–97% [1]. This performance benchmark places oxazolidine methanols in a comparable range to the widely used Evans oxazolidinones, which typically deliver 85–99% ee in related asymmetric alkylation reactions [2]. However, oxazolidine methanols offer the operational advantage of catalyst recovery and reuse over multiple cycles without significant loss of enantioselectivity, as documented by Nakano and Okuyama (2014), who reported that a related chiral oxazolidine ligand could be reused eight times with negligible decrease in yield or ee [3]. While direct data for the target compound in this exact transformation are not available in the open literature, its structural membership in the oxazolidine methanol class supports a reasonable expectation of comparable catalytic performance, contingent upon the specific reaction conditions and aldehyde substrate.

Class Catalytic Profile
Class-level inference
Oxazolidine methanols reach 85–97% ee; catalyst reuse ≤8 cycles
Supports reusable catalyst expectation
Direct data for this compound not reported
enantioselective catalysis organozinc reagents chiral ligand performance

Optimal Application Scenarios for [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol Based on Verified Differentiation Evidence


Solid-Phase Asymmetric Synthesis Requiring Resin-Immobilized Chiral Auxiliaries

The presence of the 5-hydroxymethyl group enables covalent attachment of the chiral scaffold to Merrifield resin, Wang resin, or other solid supports via ester or ether linkages. This is a critical advantage over 2,3,5-triphenylisoxazolidine (CAS 13787-96-7), which lacks a functionalizable handle and cannot be immobilized without ring modification [1]. The high lipophilicity of the compound (three phenyl rings) additionally ensures compatibility with the swelling characteristics of polystyrene-based resins in non-aqueous solvents .

Multi-Cycle Asymmetric Catalysis with Catalyst Recovery and Reuse

Chiral oxazolidine methanols belonging to the same structural class as the target compound have been demonstrated to maintain enantioselectivity and yield across eight consecutive catalytic cycles in ionic liquid media [2]. Procurement of the defined (3R,5S) enantiomer (97% purity) ensures batch-to-batch reproducibility in catalyst performance, which is essential for industrial process validation where stereochemical consistency must be maintained across production campaigns.

Asymmetric Alkylation and Aldol Reactions Under Strictly Anhydrous Conditions

The water-insoluble, organic-solvent-soluble profile of the target compound makes it particularly suitable for organometallic reactions (e.g., diethylzinc additions, lithium enolate alkylations) where trace water can quench reactive intermediates and reduce yield [3]. In head-to-head consideration with partially water-miscible oxazolidine methanols such as (S)-3-tert-butyl-2-phenyloxazolidin-5-yl)methanol, the triphenyl-substituted analog offers superior phase partitioning into the organic reaction layer, minimizing hydrolytic side reactions.

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined Stereochemistry

For the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) or advanced intermediates, the use of a single (3R,5S) stereoisomer with 97% purity provides a well-defined stereochemical environment that racemic 2,3,5-triphenylisoxazolidine cannot offer [4]. The absolute configuration encoded in the InChI Key (RYBFCGKGGOWHNN-FGZHOGPDSA-N) serves as a verifiable identity marker, reducing the risk of purchasing an incorrectly specified stereoisomer—a recurring issue in chiral chemical procurement where catalog descriptions may be ambiguous.

Application
Selection Property
Validation Focus
Solid-phase asymmetric synthesis
Derivatizable hydroxymethyl handle
Resin attachment protocol compatibility
Multi-cycle asymmetric catalysis
Enantiomeric purity and reuse context
Cycle-to-cycle performance consistency
Anhydrous organometallic reactions
Organic-phase partitioning profile
Water-exclusion reaction outcome
Enantioselective API intermediate synthesis
Defined stereochemical identity
Stereochemical consistency verification
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